Enhanced Lipophilicity (XLogP3) of the 3-Methyl-5-propyl Scaffold vs. the 3,5-Dimethyl Analog
The target compound's predicted partition coefficient (XLogP3) is calculated to be 2.3, which is 0.9 log units higher than that of the closely related ethyl 3,5-dimethylisoxazole-4-carboxylate (XLogP3 = 1.4) [1]. This difference arises from the extension of the 5-methyl group to a 5-propyl group, a molecular change that increases the hydrocarbon chain by two methylene units. In medicinal chemistry, modifications that increase logP by ~1 unit can significantly enhance a compound's ability to permeate lipid membranes, potentially improving bioavailability and target engagement in cellular assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 (computed value) |
| Comparator Or Baseline | Ethyl 3,5-dimethylisoxazole-4-carboxylate; XLogP3 = 1.4 |
| Quantified Difference | ΔXLogP3 = 0.9 (a 0.9 log unit increase in predicted lipophilicity) |
| Conditions | Computational prediction by XLogP3 algorithm as implemented in PubChem |
Why This Matters
This predicted lipophilicity difference indicates the target compound is substantially more lipophilic than its dimethyl analog, making it a preferred intermediate for projects requiring greater membrane permeability or specific lipophilic character.
- [1] PubChem. (n.d.). Ethyl 3,5-dimethylisoxazole-4-carboxylate (XLogP3 value). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/736348 View Source
